2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of nitrophenyl, quinolinylsulfonyl, and piperidinecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the 4-nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Introduction of the quinolinylsulfonyl group: This step often involves sulfonylation reactions using quinoline derivatives.
Formation of the piperidinecarboxylate group: This can be synthesized through carboxylation reactions involving piperidine derivatives.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinolinylsulfonyl derivatives.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and chemosensors.
Biological Research: It can be used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can participate in redox reactions, while the quinolinylsulfonyl group can interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds have similar sulfonyl and aromatic groups but differ in their core structure.
1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core but have different functional groups attached.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 1-(QUINOLINE-8-SULFONYL)PIPERIDINE-4-CARBOXYLATE is unique due to its combination of nitrophenyl, quinolinylsulfonyl, and piperidinecarboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(16-6-8-19(9-7-16)26(29)30)15-33-23(28)18-10-13-25(14-11-18)34(31,32)21-5-1-3-17-4-2-12-24-22(17)21/h1-9,12,18H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZPEBEVGEOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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